molecular formula C10H8F3N3 B1603329 3-(1-Methyl-4-(trifluoromethyl)-1H-imidazol-2-yl)pyridine CAS No. 63875-04-7

3-(1-Methyl-4-(trifluoromethyl)-1H-imidazol-2-yl)pyridine

Cat. No.: B1603329
CAS No.: 63875-04-7
M. Wt: 227.19 g/mol
InChI Key: MLRRKLJMOLPNFE-UHFFFAOYSA-N
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Description

3-(1-Methyl-4-(trifluoromethyl)-1H-imidazol-2-yl)pyridine is a compound that features a trifluoromethyl group attached to an imidazole ring, which is further connected to a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Methyl-4-(trifluoromethyl)-1H-imidazol-2-yl)pyridine typically involves the trifluoromethylation of a suitable precursor. One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be catalyzed by various reagents and often requires specific reaction conditions to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale trifluoromethylation reactions using specialized equipment to ensure consistent quality and efficiency. The choice of reagents and catalysts, as well as the optimization of reaction conditions, are crucial for the successful industrial synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions

3-(1-Methyl-4-(trifluoromethyl)-1H-imidazol-2-yl)pyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts that facilitate the substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, play a significant role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted imidazole and pyridine compounds .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

3-(1-Methyl-4-(trifluoromethyl)-1H-imidazol-2-yl)pyridine is unique due to its specific combination of a trifluoromethyl group, an imidazole ring, and a pyridine ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications .

Properties

IUPAC Name

3-[1-methyl-4-(trifluoromethyl)imidazol-2-yl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3N3/c1-16-6-8(10(11,12)13)15-9(16)7-3-2-4-14-5-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLRRKLJMOLPNFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1C2=CN=CC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00628182
Record name 3-[1-Methyl-4-(trifluoromethyl)-1H-imidazol-2-yl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00628182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63875-04-7
Record name 3-[1-Methyl-4-(trifluoromethyl)-1H-imidazol-2-yl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00628182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(1-Methyl-4-(trifluoromethyl)-1H-imidazol-2-yl)pyridine
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3-(1-Methyl-4-(trifluoromethyl)-1H-imidazol-2-yl)pyridine
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3-(1-Methyl-4-(trifluoromethyl)-1H-imidazol-2-yl)pyridine
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3-(1-Methyl-4-(trifluoromethyl)-1H-imidazol-2-yl)pyridine
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3-(1-Methyl-4-(trifluoromethyl)-1H-imidazol-2-yl)pyridine
Reactant of Route 6
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3-(1-Methyl-4-(trifluoromethyl)-1H-imidazol-2-yl)pyridine

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